molecular formula C13H17IO3 B8316918 1,1-Diethoxy-3-(4-iodophenyl)propan-2-one

1,1-Diethoxy-3-(4-iodophenyl)propan-2-one

Cat. No. B8316918
M. Wt: 348.18 g/mol
InChI Key: UCHDOIUINGPIKU-UHFFFAOYSA-N
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Patent
US08546568B2

Procedure details

Under an argon atmosphere, 1-diazo-3-(4-iodophenyl)propan-2-one (13) (1.11 g, 3.88 mmol) was dissolved in anhydrous ethanol (10 mL) and cooled to 0° C. To this was added tert-butyl hypochlorite (440 μL, 3.89 mmol) and stirred for an hour at the same temperature. After concentrating under reduced pressure, the residue was purified by silica gel flash column chromatography (n-hexane/ethyl acetate=9/1) to give 1,1-diethoxy-3-(4-iodophenyl)propan-2-one (14) as a yellow oily substance (758 mg, 2.18 mmol, 56.1%).
Name
1-diazo-3-(4-iodophenyl)propan-2-one
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
440 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+](=[CH:3][C:4](=[O:13])[CH2:5][C:6]1[CH:11]=[CH:10][C:9]([I:12])=[CH:8][CH:7]=1)=[N-].Cl[O:15][C:16]([CH3:19])(C)C.[CH2:20]([OH:22])[CH3:21]>>[CH2:20]([O:22][CH:3]([O:15][CH2:16][CH3:19])[C:4](=[O:13])[CH2:5][C:6]1[CH:11]=[CH:10][C:9]([I:12])=[CH:8][CH:7]=1)[CH3:21]

Inputs

Step One
Name
1-diazo-3-(4-iodophenyl)propan-2-one
Quantity
1.11 g
Type
reactant
Smiles
[N+](=[N-])=CC(CC1=CC=C(C=C1)I)=O
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
440 μL
Type
reactant
Smiles
ClOC(C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for an hour at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After concentrating under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel flash column chromatography (n-hexane/ethyl acetate=9/1)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(CC1=CC=C(C=C1)I)=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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